![molecular formula C36H30OSi2 B154894 Hexaphenyldisiloxane CAS No. 1829-40-9](/img/structure/B154894.png)
Hexaphenyldisiloxane
Overview
Description
Synthesis and Functionalization of Siloxane Polymers
A novel hyper-cross-linked porous polymer based on hexaphenyldisiloxane (HCP-DH) was synthesized through a Friedel–Crafts reaction, demonstrating a high surface area and excellent adsorption capacities for organic dyes in water treatment. The polymer's structure could be modified post-synthesis to introduce Si-OH groups, which were further functionalized to enhance chromium ion adsorption .
Host Molecules for Guest-Inclusion Networks
Hexakis(4-functionalized-phenyl)benzenes and their derivatives were synthesized using cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions. These compounds, particularly host 1e or 2f, were shown to form 2-D networks through unique intermolecular interactions, as confirmed by X-ray crystallographic analysis .
Siloxane-Containing Dicarboxylic Acid and Supramolecular Structures
A new dicarboxylic acid based on siloxane and its derivatives were synthesized, leading to the formation of a supramolecular structure with a copper complex. This structure was characterized using various spectroscopic techniques and studied for its optical, thermal properties, and its ability to bind potassium cations .
Molecular Structure and Motion of Hexamethyldisiloxane
The molecular structure of hexamethyldisiloxane was investigated using gas-phase electron diffraction, revealing large amplitude intramolecular motions and providing measurements for bond lengths and angles. The molecule likely has C2v symmetry with staggered trimethylsilyl groups and a nonlinear Si-O-Si linkage .
Vibrational Properties of Polysiloxanes
Hexamethyldisiloxane (HMDS), a fundamental building block of silicones, was studied for its structural and vibrational properties. Spectroscopic studies and quantum chemical calculations revealed nearly free internal rotation of the trimethylsilyl groups and a very anharmonic large-amplitude bending motion. The Si-O-Si bridge group was identified as crucial for the molecule's properties and the behavior of silicone polymers .
Electron Diffraction Study of Hexamethyldisiloxane
An electron diffraction study provided a detailed molecular geometry for hexamethyldisiloxane, confirming the staggered conformation and large amplitude intramolecular motion of the molecule .
Crystal Structure and Thermodynamic Properties of Hexaphenyldisilane
The crystal structure of hexaphenyldisilane was determined from powder diffraction data, revealing an orthorhombic space group and acentric molecules with staggered phenyl rings. Thermodynamic measurements indicated no phase transitions within the studied temperature range and provided values for heat capacity, entropy, and enthalpy .
Intermolecular Interactions in Chloropentaphenyldisiloxane
The crystal structure of chloropentaphenyldisiloxane was elucidated, and the molecular packing was analyzed using Hirshfeld surface analysis. The study highlighted the role of phenyl C-H bonds in weak intermolecular interactions and discussed the influence of Si-O-Si bond parameters on the acceptor capability of functional groups .
Metabolites of Hexamethyldisiloxane
Major metabolites of hexamethyldisiloxane were identified in rat urine, providing insight into the pharmacokinetics of linear siloxanes. The study established the occurrence of demethylation at silicon-methyl bonds and proposed mechanistic pathways for the formation of the metabolites .
Scientific Research Applications
Dielectric Relaxation and Molecular Structure
Hexaphenyldisiloxane's dielectric properties have been explored through studies of its relaxation mechanisms. Research by Dasgupta and Smyth (1971) in the "Journal of Chemical Physics" revealed the existence of two relaxation processes in this compound at different temperatures, indicating complex molecular interactions involving rotation and bending of the Si–O–Si group (Dasgupta & Smyth, 1971).
Silicon-Phenyl and Silicon-Oxygen Bond Characterization
In 1967, Varma, MacDiarmid, and Miller conducted a study published in the "Journal of Organometallic Chemistry," measuring the electric dipole moment of this compound to understand the nature of silicon-phenyl and silicon-oxygen bonds. Their findings contribute to a deeper understanding of the molecular characteristics of this compound (Varma, MacDiarmid, & Miller, 1967).
Water Treatment Applications
This compound has been utilized in creating hyper-cross-linked porous polymers for water treatment. Research published in the "European Polymer Journal" by Liu Ruidong et al. (2019) highlighted its application in removing organic dyes from water, showcasing the adaptability of this compound-based polymers in environmental applications (Liu Ruidong et al., 2019).
Chemical Synthesis and Modification
Kanazashi and Takakura (1962) in the "Bulletin of the Chemical Society of Japan" explored the hydrogenation of this compound, leading to various derivatives. This study demonstrates the chemical versatility of this compound in synthesizing different compounds (Kanazashi & Takakura, 1962).
Semiconductor and Sensor Applications
Research on this compound has extended into semiconductor and sensor applications. For instance, a study by Xu et al. (2019) in "Sensors and Actuators B: Chemical" investigated the deactivation mechanism of SnO2-based catalysts by this compound, contributing valuable insights into the challenges and solutions in sensor technology (Xu et al., 2019).
Electronic Device Fabrication
This compound has been studied for its use in electronic device fabrication. Koch et al. (1997) in "Synthetic Metals" explored the growth of p-hexaphenyl thin films for electroluminescent devices, showing this compound's potential in the production of high-tech materials (Koch et al., 1997).
Safety and Hazards
Hexaphenyldisiloxane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Mechanism of Action
Target of Action
Hexaphenyldisiloxane primarily targets the metathesis reaction . This reaction involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . In the context of this compound, the metathesis reaction is: FeCl2 + Na2S2 → 2NaCl + FeS2
.
Mode of Action
This compound interacts with its targets by acting as a catalyst . It is shown to increase pyrite yields in metathesis reactions performed at 150 °C . The polar Si–O functional group of this compound is hypothesized to coordinate to iron chloride species when NaCl and Na2S4 form, forming an unidentified, transient intermediate .
Biochemical Pathways
The biochemical pathway affected by this compound is the metathesis reaction . The compound influences this reaction by circumventing diffusion-limited intermediates . This change in the reaction pathway is imparted by the Si–O functional group .
Pharmacokinetics
It is known that varying the concentration of this compound changes the reaction kinetics . A narrow concentration range (2-5 mol%) of the molecule produces the most pyrite .
Result of Action
The result of this compound’s action is an increase in the yield of pyrite (FeS2) in metathesis reactions . The compound is shown to catalytically lower the energy barrier to the formation of FeS2 . This results in a more mild pathway that increases the yield of FeS2 .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The presence of this compound yields FeS2 in metathesis reactions performed at temperatures significantly lower than for the neat reaction . This suggests that the compound’s action, efficacy, and stability are influenced by the reaction environment .
properties
IUPAC Name |
triphenyl(triphenylsilyloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30OSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZTVZJLMIHPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062006 | |
Record name | Hexaphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1829-40-9 | |
Record name | Hexaphenyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1829-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexaphenyldisiloxane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaphenyldisiloxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12574 | |
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Record name | Disiloxane, 1,1,1,3,3,3-hexaphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexaphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaphenyldisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Hexaphenyldisiloxane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ8QLV5GGN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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